![molecular formula C6H10O2S B020542 1-(Mercaptomethyl)cyclopropaneacetic Acid CAS No. 162515-68-6](/img/structure/B20542.png)
1-(Mercaptomethyl)cyclopropaneacetic Acid
Overview
Description
1-(Mercaptomethyl)cyclopropaneacetic Acid, also known as [1-(Mercaptomethyl)cyclopropyl]acetic acid, is a chemical compound with the empirical formula C6H10O2S . It has a molecular weight of 146.21 .
Synthesis Analysis
The key intermediate of montelukast, 1-(Mercaptomethyl)cyclopropaneacetic acid, was prepared from 1,1-Bis(hydroxymethyl)cyclopropane by ring-formation reaction, cyanation reaction, esterification reaction, aldol reaction, and hydrolytic reaction, with an overall yield of 49.5% .Molecular Structure Analysis
The molecular structure of 1-(Mercaptomethyl)cyclopropaneacetic Acid can be represented by the SMILES stringOC(=O)CC1(CS)CC1
. The InChI representation is 1S/C6H10O2S/c7-5(8)3-6(4-9)1-2-6/h9H,1-4H2,(H,7,8)
. Chemical Reactions Analysis
The compound 1-(Mercaptomethyl)cyclopropaneacetic acid and its derivatives are important intermediates for the synthesis of leukotriene antagonists, which are useful in the treatment of asthma and other conditions mediated by leukotrienes, such as inflammation and allergies .Physical And Chemical Properties Analysis
1-(Mercaptomethyl)cyclopropaneacetic Acid is a solid at 20°C . It has a melting point range of 42-46°C . It is soluble in methanol .Scientific Research Applications
Beta-Lactamase Inhibitor
The compound has been found to be effective as a beta-lactamase inhibitor . Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics. The compound can inhibit both metallo beta-lactamase and serine beta-lactamase, protecting antibiotics from being degraded by bacteria, improving the sensitivity of the bacteria to the antibiotics, and reversing the drug resistance of the bacteria .
Antibiotic Synergist
In addition to its role as a beta-lactamase inhibitor, the compound also has a good synergistic effect when combined with antibiotics . This means that it can enhance the effectiveness of antibiotics, making it a valuable tool in the fight against antibiotic-resistant bacteria .
Chemical Synthesis
The compound is used in chemical synthesis . Its unique structure and properties make it useful in a variety of chemical reactions.
Pharmaceutical Manufacturing
The compound is used in the manufacturing of pharmaceuticals . Its ability to act as a beta-lactamase inhibitor makes it particularly useful in the production of antibiotics .
Research Tool
The compound is used as a research tool in the study of bacterial resistance to antibiotics . By studying how the compound interacts with beta-lactamases, researchers can gain insights into how bacteria develop resistance to antibiotics and how this resistance can be overcome .
Preparation Technology
The compound is applied in the field of preparation technology of 1-mercaptomethylcyclopropylacetic acid . It can solve separation difficulties, lower raw material utilization rate, and low ring-opening yield of cyclic sulfides .
Safety and Hazards
properties
IUPAC Name |
2-[1-(sulfanylmethyl)cyclopropyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c7-5(8)3-6(4-9)1-2-6/h9H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXPOVKNPTBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167384 | |
Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mercaptomethyl)cyclopropaneacetic Acid | |
CAS RN |
162515-68-6 | |
Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162515-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162515686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(mercaptomethyl)cyclopropylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(MERCAPTOMETHYL)CYCLOPROPANEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X00T93WYX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(Mercaptomethyl)cyclopropaneacetic acid in pharmaceutical chemistry?
A1: 1-(Mercaptomethyl)cyclopropaneacetic acid is a crucial building block in the synthesis of montelukast [, ]. While not pharmacologically active itself, its unique structure allows it to react with a tosylated quinolinediol compound, forming the core structure of montelukast. This reaction is a key step in the synthetic pathway of this important pharmaceutical.
Q2: The provided research mentions a specific method for preparing a solution of 1-(Mercaptomethyl)cyclopropaneacetic acid. What is the importance of this preparation method?
A2: The research highlights a method for preparing a 1-(Mercaptomethyl)cyclopropaneacetic acid dianion base solution []. This involves reacting the acid with an inorganic base at low temperatures (0-10°C). Creating the dianion is crucial as it increases the reactivity of the molecule. This enhanced reactivity is essential for the subsequent reaction with the tosylated quinolinediol compound to efficiently form the desired montelukast precursor. The described method emphasizes controlling the reaction conditions, leading to a smoother and potentially higher-yielding synthesis of montelukast.
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